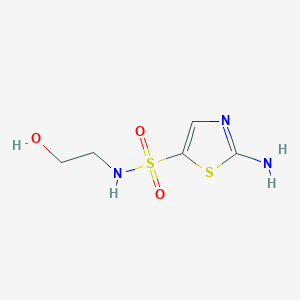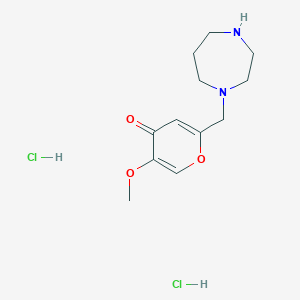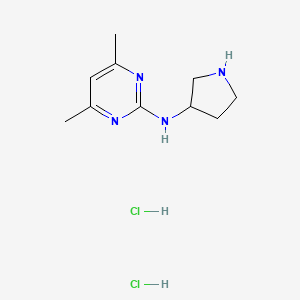![molecular formula C14H28N2O B1490040 1-[4-(Aminométhyl)pipéridin-1-yl]-2-éthylhexan-1-one CAS No. 1281292-60-1](/img/structure/B1490040.png)
1-[4-(Aminométhyl)pipéridin-1-yl]-2-éthylhexan-1-one
Vue d'ensemble
Description
“1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one” is an organic compound with the IUPAC name (1-acetyl-4-piperidinyl)methanamine . It has a molecular weight of 156.23 .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one” can be represented by the linear formula C8H16N2O .
Applications De Recherche Scientifique
Conception de médicaments
Les pipéridines font partie des fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle significatif dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques .
Alcaloides
On trouve également des dérivés de la pipéridine dans les alcaloïdes, un groupe de composés chimiques naturels qui contiennent principalement des atomes d'azote basiques .
Synthèse de divers dérivés de la pipéridine
La littérature scientifique a documenté des réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .
Évaluation biologique des médicaments potentiels
Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été largement couvertes, ainsi que les dernières avancées scientifiques dans la découverte et l'évaluation biologique des médicaments potentiels contenant une partie pipéridine .
Applications anticancéreuses
Les dérivés de la pipéridine sont utilisés comme agents anticancéreux .
Applications antivirales
Les dérivés de la pipéridine ont montré un potentiel en tant qu'agents antiviraux .
Applications antipaludiques
Les dérivés de la pipéridine sont explorés pour leurs propriétés antipaludiques .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont démontré des propriétés antimicrobiennes et antifongiques .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2 (1h)-one, have been found to target serine/threonine-protein kinase . This protein is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
Based on the target of similar compounds, it can be hypothesized that 1-[4-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one may interact with its target, potentially the serine/threonine-protein kinase, leading to changes in the cell cycle and dna repair mechanisms .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
Based on the potential target of this compound, it may lead to cell cycle arrest and activation of dna repair mechanisms .
Analyse Biochimique
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or facilitate catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect overall metabolic homeostasis within the cell.
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can influence its accumulation and activity within specific tissues .
Subcellular Localization
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate cytoskeletal dynamics or other cellular processes .
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-5-6-13(4-2)14(17)16-9-7-12(11-15)8-10-16/h12-13H,3-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWRZQIWODHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















